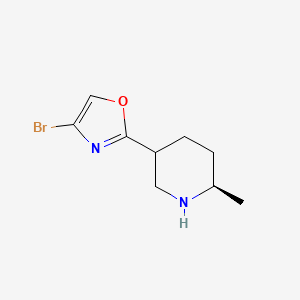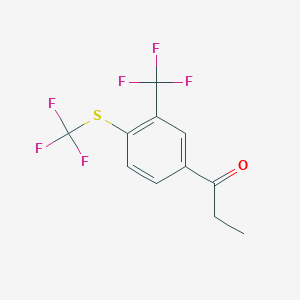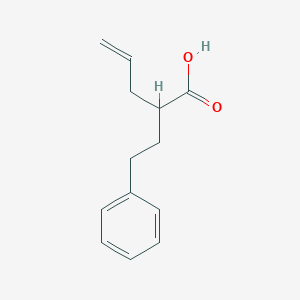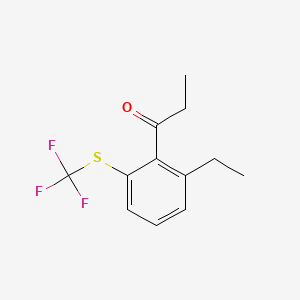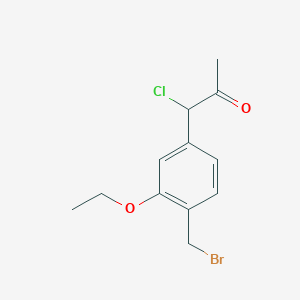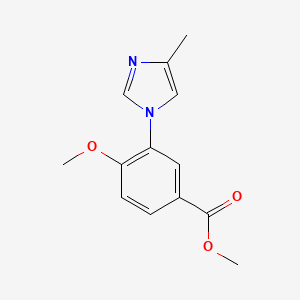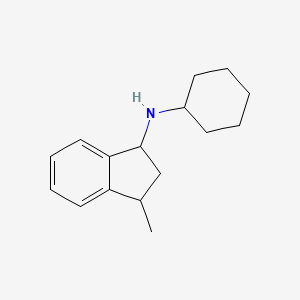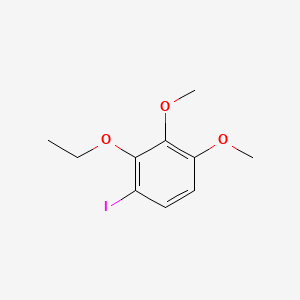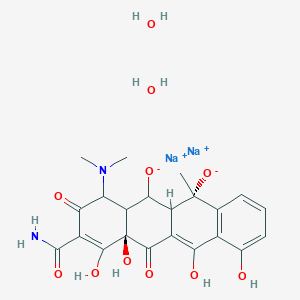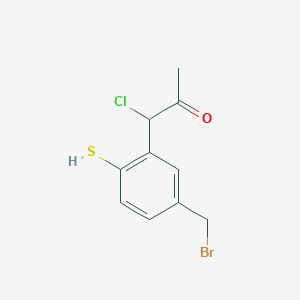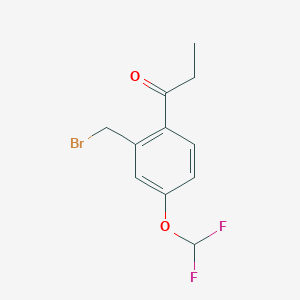
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11BrF2O2. It is a brominated derivative of a difluoromethoxyphenyl ketone, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like azides, thiols, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one involves its interaction with biological molecules through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Chloromethyl)-4-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct reactivity and properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to a chloromethyl group, and the difluoromethoxy group provides increased lipophilicity and metabolic stability compared to a methoxy group.
Propriétés
Formule moléculaire |
C11H11BrF2O2 |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-2-10(15)9-4-3-8(16-11(13)14)5-7(9)6-12/h3-5,11H,2,6H2,1H3 |
Clé InChI |
LFGPAJPTKJDKDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


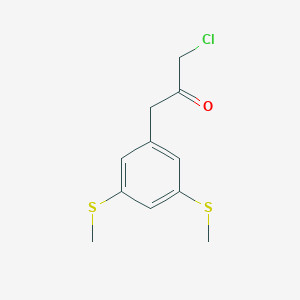
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
